スパウチン-1

説明

スパウチン-1は、科学研究で注目を集めている新規オートファジー阻害剤です。これは、オートファジーの調節に関与するユビキチン特異的ペプチダーゼ10および13の活性を阻害する能力で知られています。 クラスIIIホスファチジルイノシトール3キナーゼ複合体の分解を促進することにより、this compoundはオートファジーを効果的に阻害し、がん研究およびその他の生物医学的用途における貴重なツールとなります .

科学的研究の応用

Synthesis of 6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine

The synthesis of 6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available quinazoline derivatives.

- Reagents : Common reagents include fluorinating agents and benzyl halides.

- Methodology : The process often employs nucleophilic substitution reactions to introduce the fluorobenzyl group onto the quinazoline core.

The compound can be characterized using techniques such as NMR spectroscopy (both ^1H and ^19F), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Anticancer Properties

6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine has been studied for its anticancer properties, particularly against non-small cell lung cancer (NSCLC). Research indicates that analogues of this compound exhibit significant inhibitory activity against epidermal growth factor receptor (EGFR) mutations, which are common in NSCLC patients.

A study highlighted that derivatives of quinazoline compounds could inhibit NEK4 (never in mitosis A-related kinase 4), a kinase implicated in cancer progression. These compounds demonstrated an IC50 value around 1 µM, indicating potent activity against cancer cell lines .

Anticonvulsant Activity

In addition to anticancer effects, derivatives of 6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine have been evaluated for anticonvulsant activity. Synthesis of related compounds has shown promising results in reducing seizure activity in animal models, suggesting a potential application in treating epilepsy .

Therapeutic Applications

The therapeutic applications of 6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine can be categorized as follows:

Case Study 1: NSCLC Treatment

A recent study evaluated a series of quinazoline derivatives including 6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine for their efficacy against NSCLC cell lines. The results indicated that these compounds exhibited potent anti-proliferative effects, correlating with their ability to inhibit key signaling pathways involved in tumor growth .

Case Study 2: Anticonvulsant Efficacy

Another investigation focused on the anticonvulsant properties of related compounds derived from the quinazoline scaffold. It was found that certain modifications enhanced their efficacy in reducing seizures in animal models, paving the way for future clinical trials .

作用機序

スパウチン-1は、ユビキチン特異的ペプチダーゼ10および13の活性を阻害することにより、その効果を発揮します。これらの酵素は、オートファジーの調節に重要な役割を果たすクラスIIIホスファチジルイノシトール3キナーゼ複合体の脱ユビキチン化を担当しています。これらの酵素を阻害することにより、this compoundはクラスIIIホスファチジルイノシトール3キナーゼ複合体の分解を促進し、それによってオートファジーを阻害します。 この阻害は、がん細胞の化学療法および放射線療法に対する感受性の向上、およびその他の疾患における潜在的な治療効果につながります .

類似の化合物との比較

This compoundは、ユビキチン特異的ペプチダーゼ10および13を特異的に阻害する能力において独特です。類似の化合物には、次のものがあります。

これらの化合物と比較して、this compoundのユビキチン特異的ペプチダーゼ10および13に対する特異性により、これらの酵素のオートファジーおよび関連する生物学的プロセスにおける役割を研究するための貴重なツールとなります。

生化学分析

Biochemical Properties

Spautin-1 plays a crucial role in biochemical reactions by inhibiting the deubiquitination activity of USP10 and USP13. This inhibition leads to the degradation of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for autophagy initiation. By preventing the deubiquitination of Beclin-1, a key component of the PI3K complex, Spautin-1 effectively reduces autophagy levels. Additionally, Spautin-1 interacts with other biomolecules such as Mcl-1 and Bcl-2, reducing their expression and promoting apoptosis .

Cellular Effects

Spautin-1 has profound effects on various cell types and cellular processes. In cancer cells, it enhances the cytotoxic effects of chemotherapeutic agents like imatinib by inhibiting autophagy and promoting apoptosis. This compound downregulates the expression of anti-apoptotic proteins Mcl-1 and Bcl-2, leading to increased cell death. Furthermore, Spautin-1 influences cell signaling pathways, including the PI3K/AKT pathway, by activating downstream effectors such as GSK3β .

Molecular Mechanism

The molecular mechanism of Spautin-1 involves the inhibition of USP10 and USP13, which prevents the deubiquitination of Beclin-1. This inhibition leads to the degradation of the PI3K complex, reducing autophagy levels. Additionally, Spautin-1 inhibits the epidermal growth factor receptor (EGFR) signaling pathway, leading to cell cycle arrest and apoptosis. The compound also downregulates glucose transporter 1 (Glut1), increasing cell death under glucose deprivation conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spautin-1 have been observed to change over time. Short-term treatment with Spautin-1 leads to a rapid decrease in autophagy levels and increased apoptosis. Long-term exposure to Spautin-1 can result in the development of resistance in some cell lines. The stability of Spautin-1 in various solvents and its degradation over time have been studied to optimize its use in experimental settings .

Dosage Effects in Animal Models

The effects of Spautin-1 vary with different dosages in animal models. At low doses, Spautin-1 effectively inhibits autophagy and promotes apoptosis without causing significant toxicity. At high doses, Spautin-1 can induce adverse effects such as weight loss and organ damage. The threshold effects and toxicities observed in these studies highlight the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Spautin-1 is involved in several metabolic pathways, primarily through its inhibition of autophagy. By preventing the deubiquitination of Beclin-1, Spautin-1 disrupts the formation of autophagosomes, leading to the accumulation of damaged organelles and proteins. This disruption affects cellular metabolism, including the Warburg effect and fatty acid oxidation. The compound’s impact on metabolic flux and metabolite levels has been studied to understand its broader implications in cancer therapy .

Transport and Distribution

Within cells and tissues, Spautin-1 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its solubility and stability in different solvents. Studies have shown that Spautin-1 can accumulate in specific cellular compartments, affecting its overall efficacy and toxicity .

Subcellular Localization

Spautin-1’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the PI3K complex and other autophagy-related proteins. Targeting signals and post-translational modifications direct Spautin-1 to specific compartments, enhancing its inhibitory effects on autophagy. The precise localization of Spautin-1 within cells has been studied to optimize its therapeutic potential .

準備方法

スパウチン-1の合成は、キナゾリン構造のコアを調製することから始まるいくつかのステップを伴います。合成経路には、通常、次のステップが含まれます。

キナゾリンコアの形成: キナゾリンコアは、アントラニル酸誘導体とホルムアミドまたはギ酸の縮合を含む一連の反応によって合成されます。

フッ素原子の導入: フッ素原子は、適切なフッ素化剤を用いた求核置換反応によってキナゾリンコアに導入されます。

最終的なアセンブリ: 最終的なステップは、フッ素化されたキナゾリンコアと置換されたアニリン誘導体をカップリングしてthis compoundを形成することです.

This compoundの工業生産方法は、主に研究設定で使用されているため、十分に文書化されていません。 上記の合成経路は、必要に応じて大規模生産に拡大することができます。

化学反応の分析

スパウチン-1は、次のものを含むいくつかの種類の化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化誘導体に変換することができます。

還元: 還元反応は、キナゾリンコアを修飾するために使用でき、化合物の生物学的活性を潜在的に変化させることができます。

置換: 求核置換反応は、通常、キナゾリンコアに異なる置換基を導入するために使用され、this compoundアナログの合成を可能にします.

これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、フッ素含有化合物などの求核剤が含まれます。これらの反応から形成される主要な生成物は、通常、化学的特性が修飾されたthis compoundの誘導体です。

科学研究への応用

This compoundは、次のものを含む幅広い科学研究への応用を持っています。

がん研究: this compoundは、がん細胞におけるオートファジーの役割を研究するために使用されます。

神経変性疾患: 研究者は、アルツハイマー病やパーキンソン病などの神経変性疾患におけるオートファジーの役割を調査するために、this compoundを使用しています.

感染症: This compoundは、ウイルス感染におけるオートファジーの役割を研究するために使用され、潜在的な治療標的を特定するのに役立ちます.

類似化合物との比較

Spautin-1 is unique in its ability to specifically inhibit ubiquitin-specific peptidases 10 and 13. Similar compounds include:

PR-619: A broad-spectrum deubiquitinating enzyme inhibitor that targets multiple deubiquitinating enzymes.

Compared to these compounds, spautin-1’s specificity for ubiquitin-specific peptidases 10 and 13 makes it a valuable tool for studying the role of these enzymes in autophagy and related biological processes.

生物活性

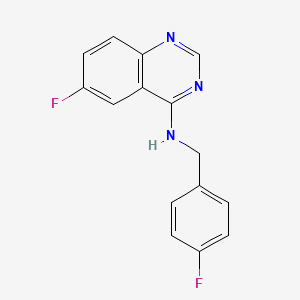

6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine, also known as Spautin-1, is a compound that has garnered attention for its biological activities, particularly as a potent autophagy inhibitor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and case studies.

- Molecular Formula : C15H11F2N3

- Molecular Weight : 271.26 g/mol

- CAS Number : 1262888-28-7

Spautin-1 functions primarily as an autophagy inhibitor by targeting specific proteins involved in the autophagic process. It inhibits the deubiquitinating enzymes USP10 and USP13, which are critical for the stability of the Beclin-1 complex within the Vps34 PI3 kinase pathway. This inhibition leads to decreased autophagic activity and promotes cell death in certain cancer cell lines .

Anticancer Properties

Spautin-1 has demonstrated significant anticancer activity across various studies:

-

Non-Small Cell Lung Cancer (NSCLC) :

- In vitro studies showed that Spautin-1 selectively induces cell death in mutant p53-expressing NSCLC cells. Its mechanism involves the inhibition of EGFR signaling pathways, which are crucial for cancer cell survival .

- A structure–activity relationship (SAR) study indicated that derivatives of Spautin-1 exhibited enhanced potency against EGFR-mutant NSCLC cells compared to the parent compound .

- Breast Cancer :

- Dengue Virus Inhibition :

Case Studies

A notable case study involved the use of Spautin-1 in combination with imatinib in chronic myeloid leukemia (CML) cells. The compound significantly inhibited imatinib-induced autophagy and enhanced apoptosis through modulation of the PI3K/AKT signaling pathway .

Pharmacological Profile

| Property | Description |

|---|---|

| Autophagy Inhibition | Strong inhibitor via USP10 and USP13 modulation |

| Cell Death Induction | Induces apoptosis in various cancer cell lines |

| Viral Inhibition | Reduces dengue virus replication by targeting autophagic processes |

| Selectivity | Selectively affects mutant p53-expressing cancer cells |

特性

IUPAC Name |

6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIVHRPYFSSVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318621 | |

| Record name | Spautin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262888-28-7 | |

| Record name | Spautin-1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262888-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spautin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。